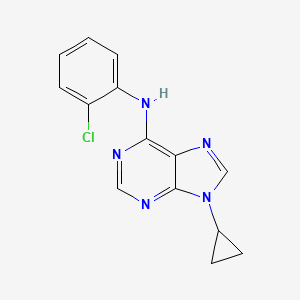

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Descripción

N-(2-Chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a purine derivative characterized by a 2-chlorophenyl group at the N6 position and a cyclopropyl substituent at the N9 position of the purine scaffold. The cyclopropyl group at N9 introduces steric constraints and metabolic stability, while the 2-chlorophenyl moiety may enhance lipophilicity and target binding specificity .

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-9-cyclopropylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5/c15-10-3-1-2-4-11(10)19-13-12-14(17-7-16-13)20(8-18-12)9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSVZIMBQQISMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylamine with a cyclopropyl-substituted purine derivative under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and viral infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool to understand the mechanisms of action of related compounds.

Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Mecanismo De Acción

The mechanism of action of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparación Con Compuestos Similares

Substituent Analysis at Key Positions

The biological and physicochemical properties of purine derivatives are heavily influenced by substituents at the N6, N9, and C2 positions. Below is a comparative analysis of key analogs:

Key Observations :

- N9 Substituent : Cyclopropyl (target compound) offers rigidity and metabolic stability compared to flexible alkyl groups (e.g., ethyl, isopropyl) .

- N6 Substituent : Aryl groups like 2-chlorophenyl enhance π-π stacking in hydrophobic binding pockets, whereas bulkier substituents (e.g., piperidin-4-yl amides) may improve solubility but reduce membrane permeability .

Physicochemical Properties

- Stability : Cyclopropyl’s ring strain may enhance metabolic stability relative to linear alkyl chains (e.g., ethyl) .

- Crystallinity : Analogous compounds (e.g., 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine) form stable crystals with intermolecular hydrogen bonds, aiding structural characterization .

Actividad Biológica

N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is part of a broader class of purine analogs that have been explored for their inhibitory effects on various kinases, making them candidates for therapeutic applications in cancer treatment. This article reviews the biological activity of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine, supported by data tables, research findings, and case studies.

The biological activity of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is primarily attributed to its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. The compound may act as an inhibitor, modulating the activity of these enzymes and affecting cellular processes such as proliferation and apoptosis.

Inhibitory Activity

Recent studies have highlighted the compound's potential as a selective inhibitor for several kinases, including Bcr-Abl and BTK (Bruton's tyrosine kinase). For instance, derivatives of this compound have shown significant inhibitory effects on leukemia cell lines, with IC50 values indicating potent cytotoxicity.

| Compound | Target Kinase | IC50 Value (nM) | Cell Line |

|---|---|---|---|

| N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine | Bcr-Abl | 70 | K562 |

| N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine | BTK | 410 | Ramos |

| Other derivatives | FLT3-ITD | 8 | MV4-11 |

Case Studies

- Leukemia Cell Proliferation Inhibition : One study demonstrated that N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine derivatives effectively inhibited the proliferation of various leukemia cell lines (HL60, MV4-11, CEM, K562) at low concentrations. The most promising derivative exhibited an IC50 value of 8 nM against FLT3-ITD positive cells .

- Kinase Interaction Studies : Molecular docking studies have elucidated the binding interactions between N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine and target kinases. Key interactions included hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the ATP-binding site .

- Structure-Activity Relationship (SAR) : Research focused on modifying substituents on the purine ring to enhance inhibitory activity revealed that certain electron-withdrawing groups significantly improved potency against target kinases .

In Vitro Studies

In vitro assays have consistently shown that N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine exhibits strong cytotoxicity against cancer cell lines. The following table summarizes key findings from various studies:

Pharmacological Implications

The pharmacological implications of these findings suggest that N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine could serve as a lead compound for developing targeted therapies in hematological malignancies. Its ability to inhibit key kinases involved in cancer progression positions it as a promising candidate for further clinical investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.